Quinoline, 3,6-dimethyl-

Description

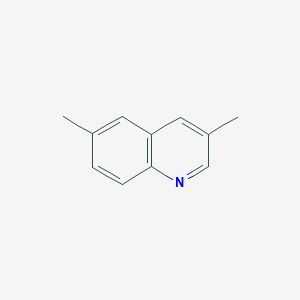

Quinoline, 3,6-dimethyl- (CAS 20668-26-2) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol. Its IUPAC Standard InChIKey is XEDLZYLCKAHYHR-UHFFFAOYSA-N, and its structure features methyl substituents at the 3- and 6-positions of the quinoline ring . The compound has a melting point of 331 K (57.85°C), as reported in NIST data . While quinolines are widely studied for their pharmacological and industrial applications, 3,6-dimethylquinoline has distinct physicochemical and biological properties influenced by the positions of its methyl groups.

Properties

CAS No. |

20668-26-2 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3,6-dimethylquinoline |

InChI |

InChI=1S/C11H11N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-7H,1-2H3 |

InChI Key |

XEDLZYLCKAHYHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers

Physical Properties

The positions of methyl substituents significantly impact physical properties. For example:

The absence of a boiling point for 3,6-dimethylquinoline in the literature contrasts with 6,8-dimethylquinoline, which has a high boiling point (541.7 K), likely due to differences in molecular symmetry and intermolecular interactions .

Chemical Reactivity

- Hydrodenitrogenation (HDN) Reactivity: Methyl-substituted quinolines like 2,6-, 2,7-, and 2,8-dimethylquinoline exhibit HDN reactivity comparable to unsubstituted quinoline under catalytic conditions (Ni-Mo/Al₂O₃) .

- Synthetic Accessibility: 3,6-Dimethylquinoline can be synthesized via oxidative cyclocondensation of N,N-dimethyl enaminones and o-aminobenzyl alcohols using TsOH/K₂S₂O₈, a method yielding moderate-to-excellent efficiency for 3-substituted quinolines . This contrasts with 4-substituted quinolines (e.g., chloroquine derivatives), which often require piperazine or oxazine ring attachments at the 4-position .

Antibacterial Activity

Substituent positions critically influence antibacterial activity. For instance:

- 6-Quinolyl derivatives (e.g., compound [33] in ) exhibit strong inhibition against bacterial dihydrofolate reductase (ecDHFR, I₅₀ = 0.75 µM) due to the 6-position substituent’s interaction with the enzyme’s active site .

- 3,6-Dimethylquinoline’s 6-methyl group may similarly enhance binding to bacterial targets, though direct evidence is lacking. In contrast, 4-methyl derivatives (e.g., hydroxychloroquine) prioritize piperazine/oxazine side chains for antimalarial activity .

Anti-Inflammatory and Antioxidant Potential

Azo-imine quinoline derivatives with substituents at the 3-position (e.g., compounds 154–155) show potent anti-inflammatory and antioxidant activity .

Data Tables

Table 1: Structural and Physical Comparison

| Property | 3,6-Dimethylquinoline | 6,8-Dimethylquinoline | 4,6-Dimethylquinoline |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁N | C₁₁H₁₁N |

| CAS Number | 20668-26-2 | 2436-93-3 | 826-77-7 |

| Melting Point (K) | 331 | Not reported | Not reported |

| Boiling Point (K) | Not reported | 541.7 | Not reported |

| Key Pharmacological Role | Potential antibacterial | Not reported | Not reported |

Q & A

Q. What are the established synthetic pathways for 3,6-dimethylquinoline, and how do reaction conditions influence yield?

The synthesis of 3,6-dimethylquinoline commonly involves cyclocondensation reactions. For example, a base-promoted method using 2-aminoarylmethanols and aldehydes in DMSO (acting as a solvent and C1 source) achieves moderate yields under KOtBu catalysis . Alternative routes include the reduction of quinoline derivatives, such as catalytic hydrogenation or tin/HCl-mediated reduction, which yield tetrahydroquinolines but require careful control to avoid over-reduction . Key variables affecting yield include solvent choice, temperature, and catalyst loading. Comparative studies recommend optimizing reaction time (e.g., 12–24 hours) and characterizing intermediates via TLC or HPLC to monitor progress.

Q. What spectroscopic techniques are most effective for characterizing 3,6-dimethylquinoline and its intermediates?

High-resolution NMR (e.g., 300 MHz) is critical for assigning proton environments, particularly for H-3 and H-4 in the quinoline ring. For 3,6-dimethyl derivatives, distinct splitting patterns arise due to methyl group electron-withdrawing effects, with H-3 and H-4 resonances typically appearing at δ 8.2–8.5 ppm and δ 7.5–7.8 ppm, respectively . Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 173 for C₁₁H₁₁N), while IR spectroscopy identifies N-H stretches (~3200 cm⁻¹) in intermediates like tetrahydroquinolines.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed pathways for 3,6-dimethylquinoline synthesis?

Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways in DMSO-mediated cyclocondensation) require isotopic labeling (e.g., ¹³C-DMSO) to track carbon incorporation into the quinoline backbone . Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) can differentiate rate-determining steps, such as imine formation versus cyclization. Computational modeling (DFT) further validates transition states and intermediates, addressing conflicting literature claims about regioselectivity.

Q. What strategies mitigate data inconsistencies in spectroscopic analysis of substituted quinolines?

Overlapping NMR signals (e.g., H-5, H-6, and H-7 in 3,6-dimethylquinoline) can be resolved using 2D techniques like COSY or NOESY to assign coupling networks . For complex mixtures, hyphenated methods (LC-MS or GC-MS) separate co-eluting isomers. X-ray crystallography (CCDC data) provides definitive structural confirmation, as seen in studies of halogenated quinoline derivatives .

Q. How does 3,6-dimethylquinoline serve as a scaffold for bioactive compound development?

Functionalization at the 2- and 8-positions enhances bioactivity. For example, introducing azo groups or pyrazole rings via palladium-catalyzed cross-coupling improves antimicrobial properties . Recent work on quinoline-coumarin hybrids demonstrates cytotoxic activity against cancer cells, with methyl substituents modulating lipophilicity and target binding . Structure-activity relationship (SAR) studies recommend systematic variation of substituents followed by in vitro assays (e.g., MIC for antimicrobial screening).

Q. What comparative frameworks evaluate the efficiency of novel vs. traditional synthetic routes?

Green chemistry metrics (atom economy, E-factor) and cost-benefit analyses are essential. For instance, the DMSO-based method reduces waste compared to Friedländer syntheses but may require higher energy input. Lifecycle assessment (LCA) tools quantify environmental impacts, while batch vs. flow chemistry comparisons assess scalability.

Q. How can researchers address challenges in functionalizing 3,6-dimethylquinoline for complex derivatives?

Electron-deficient positions (e.g., C-5 and C-7) resist electrophilic substitution, necessitating directing groups or transition-metal catalysis. Recent advances use Pd/NBE systems for C-H activation to install aryl or heteroaryl groups . For nucleophilic attacks, lithiation at C-4 (using LDA at −78°C) enables the addition of ketones or electrophiles, though competing side reactions require quenching studies .

Q. What analytical methods ensure purity in 3,6-dimethylquinoline samples for pharmacological studies?

Combined chromatography (HPLC with UV/Vis detection) and elemental analysis validate purity (>98%). Impurities like tetrahydroquinolines are detectable via GC-MS retention time shifts. For in vivo applications, ICP-MS screens for residual metal catalysts (e.g., Pd), which must be <10 ppm per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.